ethyl 4-{[(4-ethylphenyl)methyl]amino}-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
The exact mass of the compound this compound is 368.15362070 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 4-[(4-ethylphenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-3-13-5-7-14(8-6-13)12-23-19-16-11-15(22)9-10-17(16)24-20(25)18(19)21(26)27-4-2/h5-11H,3-4,12H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNULOSUTLZNNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes. For example, some indole derivatives have been reported to show inhibitory activity against influenza A.
Biological Activity
Ethyl 4-{[(4-ethylphenyl)methyl]amino}-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula
- Molecular Formula: C21H21FN2O3
- Molecular Weight: 368.4 g/mol
Antiviral Properties
Quinoline derivatives have been extensively studied for their antiviral properties. This compound may exhibit similar antiviral activities, as seen in other quinoline compounds that have shown effectiveness against various viral strains such as HIV and Zika virus .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antibacterial and antifungal properties. For instance, fluoroquinolones like ciprofloxacin are well-known antibiotics derived from quinoline structures. The presence of the fluoro group in our compound suggests potential enhanced antimicrobial activity due to improved interaction with bacterial DNA gyrase .
Cholinesterase Inhibition
Recent studies have highlighted the potential of dihydroquinoline derivatives as cholinesterase inhibitors. This activity is crucial for treating neurodegenerative diseases such as Alzheimer's. While direct evidence for our compound's activity is still needed, its structural analogs have shown promise in this area .
Study on Antiviral Activity
In a study published in Pharmacology Reports, various quinoline derivatives were tested against viral strains. The results indicated that modifications at the 6-position significantly enhanced antiviral efficacy. This suggests that this compound could be a candidate for further investigation in antiviral drug development .
Antimicrobial Assessment
A comprehensive study assessed the antimicrobial properties of several quinoline derivatives. The findings revealed that compounds with similar structural motifs exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. Future studies should include this compound to evaluate its potential .
Cholinesterase Inhibition Study
Research on related dihydroquinoline compounds demonstrated significant inhibition of acetylcholinesterase activity, which is vital in treating Alzheimer's disease. This opens avenues for exploring this compound as a potential therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
